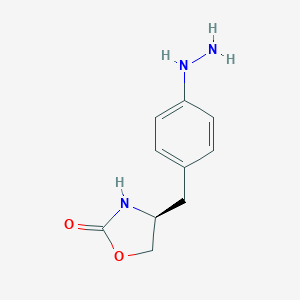

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone

説明

Synthesis Analysis

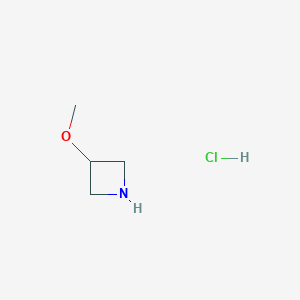

The synthesis of “(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone” involves several steps. One method involves the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one with sodium nitrite in the presence of hydrochloric acid. This is followed by the treatment of the diazonium salt with stannous chloride to produce (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one .科学的研究の応用

Antibacterial Properties : Oxazolidinones are a class of synthetic antibacterial agents with a unique mechanism of bacterial protein synthesis inhibition. They demonstrate significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecium, Streptococcus pyogenes, and others (Zurenko et al., 1996). Another study found that certain oxazolidinones with 1,2,3-triazole replacements showed good antibacterial properties with reduced activity against monoamine oxidase A, suggesting an improved safety profile (Reck et al., 2005).

Chemical Synthesis and Modifications : Oxazolidinones are used as chiral auxiliaries in asymmetric synthesis. For example, the modification of Evans Auxiliary with oxazolidinones leads to more efficient synthesis processes (Hintermann & Seebach, 1998). Additionally, research has been conducted on the chemical development of enantiopure 4-substituted oxazolidinones, demonstrating their utility in large-scale production (Vo et al., 2003).

Application in Biofilm Inhibition : A study demonstrated that 5-benzylidene-4-oxazolidinones can inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus, suggesting their potential as chemical probes for studying bacterial biofilms (Edwards et al., 2017).

Antimicrobial Drug Development : Oxazolidinones have been explored for their potential in treating multidrug-resistant gram-positive bacterial infections. Studies have shown potent in vitro and in vivo activities against strains of staphylococci, streptococci, enterococci, and Mycobacterium tuberculosis (Brickner et al., 1996).

Protein Synthesis Inhibition in Bacteria : Oxazolidinones act by inhibiting the initiation of protein synthesis in bacteria. For instance, linezolid, a known oxazolidinone, has been shown to inhibit the formation of the initiation complex in bacterial translation systems (Swaney et al., 1998).

Synthesis of Novel Oxazolidinone Derivatives : Research into the synthesis of oxazolidinone derivatives has been conducted for developing potential antimicrobial agents. This includes the synthesis of compounds with various biological activities and the identification of structure-activity relationships (Devi et al., 2013).

Target of Oxazolidinone Antibiotics : Oxazolidinones target the ribosomal RNA in bacteria, specifically interfering with protein synthesis. Their unique binding sites and mode of action distinguish them from other antibiotics (Matassova et al., 1999).

Nonproteinogenic Amino Acid Synthesis : Oxazolidinones have been used in the stereoselective synthesis of nonproteinogenic amino acids, demonstrating their utility in complex organic syntheses (Wee & Mcleod, 2003).

特性

IUPAC Name |

(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBEGPKQKEJBN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)